molecular formula C19H14ClN3O2S2 B15102244 (5Z)-5-[(4-chlorophenyl)methylidene]-3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15102244
M. Wt: 415.9 g/mol
InChI Key: VFQCBFLKVRWDCF-DHDCSXOGSA-N
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Description

The compound (5Z)-5-[(4-chlorophenyl)methylidene]-3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one is a rhodanine derivative characterized by a benzylidene moiety substituted with a 4-chlorophenyl group, a 6-ethoxybenzothiazolyl ring at position 3, and a thioxo group at position 2. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which enhances binding affinity .

Properties

Molecular Formula

C19H14ClN3O2S2

Molecular Weight

415.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H14ClN3O2S2/c1-2-25-13-7-8-14-16(10-13)27-19(22-14)23-17(24)15(21-18(23)26)9-11-3-5-12(20)6-4-11/h3-10H,2H2,1H3,(H,21,26)/b15-9-

InChI Key

VFQCBFLKVRWDCF-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/NC3=S

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(=O)C(=CC4=CC=C(C=C4)Cl)NC3=S

Origin of Product

United States

Biological Activity

The compound (5Z)-5-[(4-chlorophenyl)methylidene]-3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one is a complex organic molecule that exhibits promising biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C19H14ClN3O2S2C_{19}H_{14}ClN_{3}O_{2}S_{2} with a molecular weight of approximately 407.91 g/mol. The structure includes an imidazolidinone core and substituents such as a 4-chlorophenyl group and a 6-ethoxy-1,3-benzothiazol-2-yl moiety, which are known to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in disease processes, particularly those associated with cancer and inflammation.
  • Receptor Modulation : The structural features allow for interactions with biological receptors, potentially modulating their activity.
  • Antimicrobial Activity : The presence of sulfur and nitrogen atoms may enhance interaction with microbial targets.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, the synthesized derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

Research indicates that the compound may possess anticancer properties. Compounds containing benzothiazole and imidazolidinone frameworks have been linked to cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds exhibit potent cytotoxicity towards colon cancer cells .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit enzymes involved in inflammatory pathways. Compounds with similar scaffolds have demonstrated efficacy in reducing inflammation in preclinical models .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to other structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
Benzothiazole derivativesContains benzothiazole ringAntimicrobial, anticancerDiverse substituents lead to varied activity
Imidazolidinone derivativesImidazolidinone coreAntiviral, anti-inflammatoryCore structure facilitates multiple modifications
4-Chlorophenyl derivatives4-chlorophenyl groupAnticancerHalogenation enhances lipophilicity and bioactivity

The combination of both imidazolidinone and benzothiazole functionalities in This compound may offer enhanced biological activity compared to compounds possessing only one of these features .

Case Studies and Research Findings

  • Antimicrobial Screening : A study synthesized various derivatives and evaluated their antibacterial activity against multiple strains. The most active compounds showed IC50 values indicating strong inhibition against Salmonella typhi .
  • Cytotoxicity Evaluation : Research on related compounds demonstrated significant cytotoxic effects against human colon cancer cell lines (HCT116 and HT29), suggesting potential applications in cancer therapy .
  • In Silico Studies : Molecular docking studies revealed potential binding interactions with target proteins involved in cancer progression, further supporting the therapeutic potential of this compound .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s structural uniqueness lies in its substituents:

  • 6-ethoxybenzothiazolyl group : Increases lipophilicity compared to simpler aryl groups (e.g., phenyl or methylphenyl), which may influence membrane permeability .
  • Sulfanylidene (thioxo) group : A conserved pharmacophore in rhodanine derivatives, critical for hydrogen bonding and metal coordination in enzyme inhibition .

Table 1: Substituent Comparison of Key Analogues

Compound Name R1 (Benzylidene) R2 (Position 3) Key Properties/Effects
Target Compound 4-chlorophenyl 6-ethoxybenzothiazol-2-yl High lipophilicity; potential enhanced bioavailability due to ethoxy group
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2-hydroxyphenyl 4-methylphenyl Lower lipophilicity; hydroxy group may confer solubility but reduce metabolic stability
(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 2-chlorophenyl 4-bromophenyl Increased halogenated bulk; potential for stronger van der Waals interactions
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-dimethoxyphenyl 4-methylphenyl Electron-donating methoxy groups may reduce reactivity but improve solubility

Computational and Structural Insights

  • Molecular docking : The 6-ethoxybenzothiazolyl group may occupy hydrophobic pockets in target enzymes, while the sulfanylidene group coordinates with metal ions (e.g., Zn²⁺ in metalloproteinases) .

Q & A

Q. What are the standard synthetic routes for preparing (5Z)-5-[(4-chlorophenyl)methylidene]-3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one?

The compound is synthesized via condensation reactions under reflux conditions. A common method involves reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a solvent mixture (e.g., DMF and acetic acid) at elevated temperatures. For example, similar thiazolidinone derivatives are prepared by refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF-acetic acid for 2 hours, followed by recrystallization . Alternative routes use benzaldehyde derivatives under basic conditions (e.g., NaOH in ethanol) for the formation of the benzylidene moiety .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

X-ray crystallography is critical for confirming the Z-configuration of the benzylidene group and the planarity of the thiazolidinone ring. For structurally related compounds, single-crystal X-ray diffraction has resolved bond angles and torsional parameters, confirming non-covalent interactions (e.g., hydrogen bonds stabilizing the crystal lattice) . Spectroscopic methods include:

  • FT-IR : To identify characteristic bands (e.g., C=S at ~1200 cm⁻¹, C=O at ~1700 cm⁻¹).
  • NMR : ¹H and ¹³C NMR for verifying substituent positions and stereochemistry.
  • Mass spectrometry : For molecular ion confirmation and fragmentation patterns .

Q. What are the primary chemical reactions this compound undergoes?

The compound’s reactivity is influenced by its thiazolidinone core and substituents:

  • Oxidation : The thione (C=S) group can be oxidized to sulfoxides or sulfones under mild oxidizing agents (e.g., H₂O₂).
  • Electrophilic substitution : The 4-chlorophenyl group undergoes halogenation or nitration at the para position.
  • Nucleophilic attack : The ethoxybenzothiazole moiety may participate in SNAr reactions under basic conditions .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

Molecular docking and dynamics simulations can model interactions with biological targets (e.g., hemoglobin subunits or enzymes like COX-2). For structurally similar compounds, in silico studies have identified binding affinities to hydrophobic pockets via π-π stacking and hydrogen bonding . QSAR models can correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity, guiding structural optimization .

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazolidinone derivatives?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., solvent polarity, pH). To address this:

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and solvent systems (e.g., DMSO concentration ≤1%).
  • Control stereochemistry : Ensure Z/E isomer purity via HPLC or chiral column chromatography.
  • Validate mechanisms : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • Lipophilicity modulation : Introduce hydrophilic groups (e.g., –SO₃H) to improve solubility while retaining activity.
  • Prodrug design : Mask the thione group as a thioether to enhance metabolic stability.
  • Microencapsulation : Use biodegradable polymers (e.g., PLGA) for controlled release in animal models .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

  • Solvent optimization : Replace DMF with ethanol or acetonitrile to reduce side reactions.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Variation of substituents : Synthesize analogs with halogens (F, Br), methoxy, or nitro groups at the 4-chlorophenyl position.
  • Biological testing : Compare IC₅₀ values against a panel of enzymes (e.g., α-glucosidase for antidiabetic potential).
  • Statistical analysis : Use multivariate regression to link electronic descriptors (σ, π) with activity trends .

Q. What are the critical controls for ensuring reproducibility in cytotoxicity assays?

  • Positive controls : Include doxorubicin or cisplatin for anticancer assays.
  • Solvent controls : Account for DMSO effects on cell viability.
  • Replicate experiments : Perform triplicate measurements with independent syntheses to rule out batch variability .

Q. How to validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) and thermodynamic parameters.
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., human carbonic anhydrase) to visualize binding modes .

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